4-(2-hydroxy-1,3-thiazol-4-yl)benzoic acid
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Overview
Description
4-(2-hydroxy-1,3-thiazol-4-yl)benzoic acid is a heterocyclic compound that features a thiazole ring attached to a benzoic acid moiety. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxy-1,3-thiazol-4-yl)benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring, which is then coupled with a benzoic acid derivative . The reaction conditions often include the use of organic solvents such as chloroform or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxy-1,3-thiazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the thiazole ring can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of 4-(2-oxo-1,3-thiazol-4-yl)benzoic acid.
Reduction: Formation of 4-(2-hydroxy-1,3-thiazol-4-yl)benzyl alcohol.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-hydroxy-1,3-thiazol-4-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-hydroxy-1,3-thiazol-4-yl)benzoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may bind to the active site of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects . The hydroxyl group can also form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-hydroxy-1,3-thiazol-4-yl)phenol
- 4-(2-hydroxy-1,3-thiazol-4-yl)aniline
- 4-(2-hydroxy-1,3-thiazol-4-yl)benzaldehyde
Uniqueness
4-(2-hydroxy-1,3-thiazol-4-yl)benzoic acid is unique due to the presence of both a thiazole ring and a benzoic acid moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
CAS No. |
1485849-11-3 |
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Molecular Formula |
C10H7NO3S |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
4-(2-oxo-3H-1,3-thiazol-4-yl)benzoic acid |
InChI |
InChI=1S/C10H7NO3S/c12-9(13)7-3-1-6(2-4-7)8-5-15-10(14)11-8/h1-5H,(H,11,14)(H,12,13) |
InChI Key |
IFMQSMOFXVGLCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=O)N2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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